molecular formula C10H13NO5S2 B5541664 Methyl 4-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate

Methyl 4-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate

Cat. No.: B5541664
M. Wt: 291.3 g/mol
InChI Key: ARQYVOSUFNKHIK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 4-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with morpholine and sulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The resulting product is then esterified using methanol to obtain the final compound .

Chemical Reactions Analysis

Methyl 4-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Methyl 4-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

These compounds share the thiophene core but differ in their substituents and biological activities, highlighting the versatility and uniqueness of this compound .

Properties

IUPAC Name

methyl 4-morpholin-4-ylsulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S2/c1-15-10(12)9-6-8(7-17-9)18(13,14)11-2-4-16-5-3-11/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQYVOSUFNKHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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